4-[(2,6-Dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-[(2,6-Dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a 2,6-dichlorobenzylsulfanyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further functionalized with the desired substituents under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory-scale preparations, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
4-[(2,6-Dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Chemical Biology: The compound is employed in chemical biology to probe the function of specific proteins and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(4-methoxystyryl)pyrimidine
Uniqueness
4-[(2,6-Dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties
Properties
Molecular Formula |
C20H14Cl2N2S2 |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
4-[(2,6-dichlorophenyl)methylsulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H14Cl2N2S2/c1-12-5-7-13(8-6-12)14-9-25-19-18(14)20(24-11-23-19)26-10-15-16(21)3-2-4-17(15)22/h2-9,11H,10H2,1H3 |
InChI Key |
OVDIKTQSLQSXPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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